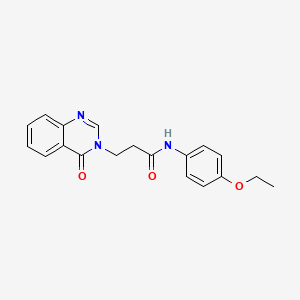
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as EAI045, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) mutations, including the T790M mutation, which is commonly found in non-small cell lung cancer (NSCLC) patients.
Wirkmechanismus
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide works by binding to the ATP-binding pocket of the EGFR kinase domain, which prevents the phosphorylation of downstream signaling proteins and ultimately inhibits tumor growth. It is highly selective for EGFR mutations and does not affect the wild-type receptor, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce cell cycle arrest and apoptosis in EGFR-mutant cancer cells, as well as inhibit tumor growth in xenograft models. It has also been shown to be effective in overcoming resistance to current EGFR inhibitors, such as gefitinib and erlotinib.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its high selectivity for EGFR mutations, which reduces the risk of toxicity and side effects. It has also shown promising results in preclinical models and has the potential to overcome resistance to current EGFR inhibitors. However, its efficacy and safety in clinical trials have yet to be established, and further research is needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, including:
1. Clinical trials to evaluate its safety and efficacy in patients with EGFR-mutant NSCLC and other cancers.
2. Combination studies with other targeted therapies, such as ALK inhibitors, to overcome resistance to EGFR inhibitors.
3. Development of more potent and selective EGFR inhibitors based on the structure of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide.
4. Studies to elucidate the mechanisms of resistance to N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and other EGFR inhibitors.
5. Exploration of the potential of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a promising small molecule inhibitor that has shown potent and selective activity against EGFR mutations in preclinical models. Further research is needed to determine its potential as a therapeutic agent and to explore its potential in combination with other targeted therapies.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves a series of chemical reactions, including the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization with anthranilic acid and subsequent acylation with 4-fluorobenzoyl chloride. The final step involves the reduction of the nitro group to the corresponding amine using palladium on carbon as a catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of EGFR-mutant cancer cells, including those that are resistant to current EGFR inhibitors. It has also been shown to be effective in combination with other targeted therapies, such as the ALK inhibitor crizotinib, in overcoming resistance to EGFR inhibitors.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-15-9-7-14(8-10-15)21-18(23)11-12-22-13-20-17-6-4-3-5-16(17)19(22)24/h3-10,13H,2,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBOGAKFDASRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

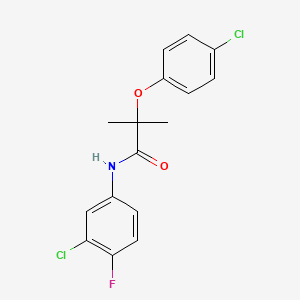

![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
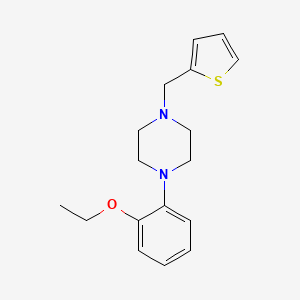
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)


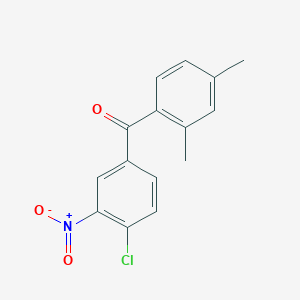
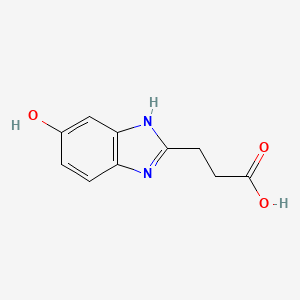
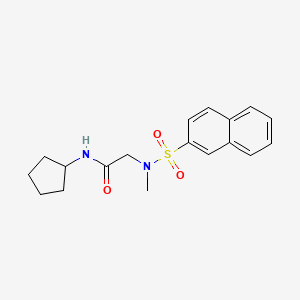
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)